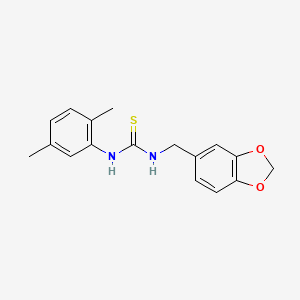
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,5-dimethylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,5-dimethylphenyl)thiourea is a member of thioureas.
Applications De Recherche Scientifique
Spectroscopic and Quantum Mechanical Investigations
- A study by Ragamathunnisa M et al. (2015) explored the molecular geometry of 1-(1,3-Benzodioxol-5-yl)thiourea using density functional theory. This provided insights into vibration frequency, polarizability, and thermodynamical parameters, supporting spectral detection technology and electronic structure analysis.
Molecular Structure and Nonlinear Optical Analysis
- The same research team also investigated the molecular structure and vibrational spectroscopic studies of this compound. They found significant parameters like HOMO-LUMO energy gap and hyperpolarizability, which are critical in understanding the electronic properties and potential applications in nonlinear optics (Ragamathunnisa M et al., 2015).
Synthesis and Biological Activities
The synthesis of 1,3-Benzoxathiol-2-one derivatives, which involves reactions with thiourea, has been studied. This research, conducted by S. Konovalova et al. (2020), contributes to understanding the chemical properties and potential biological applications of these derivatives.
A study on the synthesis, cytotoxicity, and DNA-topoisomerase inhibitory activity of new asymmetric ureas and thioureas, including derivatives of 1-(1,3-Benzodioxol-5-yl)thiourea, revealed important antiproliferative action, suggesting potential in cancer research (A. Esteves-Souza et al., 2006).
Catalytic and Synthetic Applications
In the field of catalysis, thiourea-based compounds have shown efficacy. For instance, a study on an efficient and recyclable thiourea-supported copper(I) chloride catalyst for azide–alkyne cycloaddition reactions by Milan K. Barman et al. (2016) indicates the potential use of thioureas in green chemistry and catalysis.
The synthesis of 3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives as biological agents, involving thiourea, was explored. This research by Bhovi K. Venkatesh et al. (2010) highlights the role of thioureas in synthesizing compounds with potential biological activities.
A study by F. Karipcin et al. (2013) on the structural, spectral, optical, and antimicrobial properties of synthesized 1-benzoyl-3-furan-2-ylmethyl-thiourea provides insights into the antimicrobial applications and physical properties of such compounds.
Pharmacological and Medicinal Chemistry Research
Research into the synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives, including molecular docking studies, reveals the potential of these compounds in cancer therapy (R. A. Al-Harbi et al., 2019).
The study of crystal structures of 3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(m- and p-nitrophenyl)-1,3-thiazolidin-4-ones by V. Facchinetti et al. (2016) contributes to understanding the structural properties and potential drug design applications.
Propriétés
Nom du produit |
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,5-dimethylphenyl)thiourea |
|---|---|
Formule moléculaire |
C17H18N2O2S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C17H18N2O2S/c1-11-3-4-12(2)14(7-11)19-17(22)18-9-13-5-6-15-16(8-13)21-10-20-15/h3-8H,9-10H2,1-2H3,(H2,18,19,22) |
Clé InChI |
MVVKCVKGFBKBRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



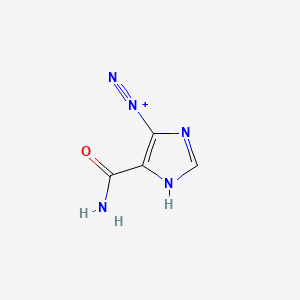
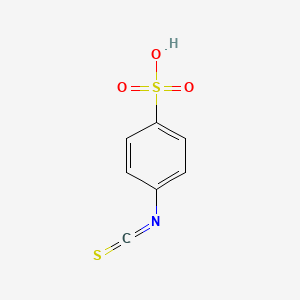
![5-[1-(3-carboxy-5-chloro-4-hydroxy-phenyl)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R)-1,5-dimethylhexyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]butyl]-3-chloro-2-hydroxy-benzoic acid](/img/structure/B1208140.png)
![[[(2R,3R,4S,5R)-4-fluoro-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B1208141.png)
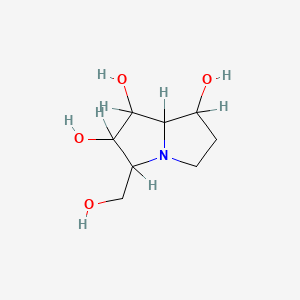
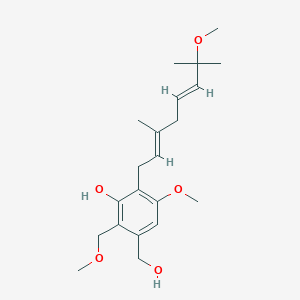
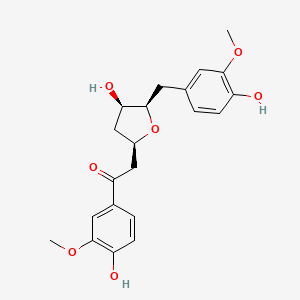
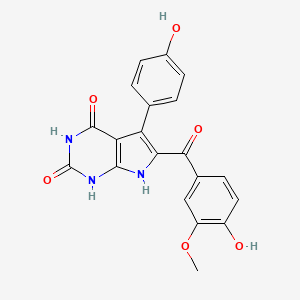
![6-[[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]quinoline](/img/structure/B1208151.png)
![1-(1-Adamantyl)-3-[8-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B1208152.png)
![1-[3-(4-morpholinyl)propyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-phenylurea](/img/structure/B1208153.png)
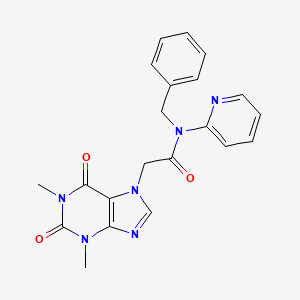
![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-propan-2-ylamino]-2-(2,5-dimethoxyphenyl)-N-(2-furanylmethyl)acetamide](/img/structure/B1208156.png)
